Phenyl-beta-D-glucuronide

Description

Fundamental Role of Glucuronide Conjugates in Biochemical Research

Glucuronide conjugates are central to the study of Phase II metabolism, a critical detoxification process. kombuchabrewers.orgacs.org This pathway involves the enzymatic addition of a hydrophilic molecule, such as glucuronic acid, to a foreign compound or an endogenous substance. numberanalytics.com This conjugation increases the water solubility of the molecule, aiding its elimination from the body. jove.comkombuchabrewers.org

The study of glucuronide conjugates provides valuable insights into:

Drug Metabolism: Many pharmaceutical drugs are metabolized through glucuronidation, and understanding this process is crucial for pharmacology and toxicology. jove.com

Detoxification Pathways: Research on glucuronide conjugates helps elucidate the mechanisms by which the body neutralizes and excretes toxic substances. numberanalytics.comkombuchabrewers.org

Disease Biomarkers: Alterations in the levels of specific glucuronide conjugates have been linked to various diseases, making them potential biomarkers for diagnosis and prognosis. acs.org

Gut Microbiome Activity: Bacteria in the human gut produce enzymes called β-glucuronidases, which can cleave glucuronide conjugates, releasing the original compound. whiterose.ac.ukacs.org This process has significant implications for drug efficacy and toxicity.

Significance of Phenyl-β-D-glucuronide as a Model Substrate in Enzymatic Studies

Phenyl-β-D-glucuronide serves as a valuable tool in enzymatic research, particularly in the study of β-glucuronidase (GUS) activity. scbt.comscbt.com β-glucuronidase is an enzyme that catalyzes the hydrolysis of β-D-glucuronide conjugates. researchgate.net

The utility of Phenyl-β-D-glucuronide as a model substrate stems from several key properties:

Simplicity and Availability: Its relatively simple structure and commercial availability make it a convenient and cost-effective substrate for a wide range of assays. sigmaaldrich.comsigmaaldrich.com

Chromogenic and Fluorogenic Potential: The cleavage of Phenyl-β-D-glucuronide releases phenol (B47542), which can be readily detected and quantified using various analytical techniques. scbt.comsigmaaldrich.com This property is exploited in chromogenic and fluorogenic assays for β-glucuronidase activity.

Kinetic Studies: The hydrolysis of Phenyl-β-D-glucuronide by β-glucuronidase can be monitored over time, allowing for the determination of key enzyme kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). tandfonline.com

Comparative Studies: It is often used as a reference standard in chromatographic and mass spectrometry studies to quantify other glucuronide metabolites in biological samples like plasma and urine. sigmaaldrich.comsigmaaldrich.com

Recent research has also explored the use of Phenyl-β-D-glucuronide in novel diagnostic approaches. For instance, it can be metabolized by β-glucuronidase, which is often found in high concentrations in the microenvironment of solid tumors, to produce volatile phenol. researchgate.netbiorxiv.orgresearchgate.net This induced phenol can then be detected in exhaled breath, offering a potential non-invasive method for cancer risk pre-warning. researchgate.netbiorxiv.orgresearchgate.net

Interactive Data Tables

Below are interactive tables summarizing key data related to Phenyl-β-D-glucuronide and other relevant compounds.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H14O7 | scbt.cominvivochem.com |

| Molecular Weight | 270.24 g/mol | scbt.cominvivochem.com |

| Appearance | White to Light Yellow Powder | cymitquimica.com |

| Optical Activity [α]20/D | −87±5°, c = 1% in H₂O | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

| Substrate | Key Feature | Detection Method | Source |

|---|---|---|---|

| Phenyl-β-D-glucuronide | Releases phenol upon hydrolysis. | Colorimetric/Spectrophotometric | scbt.com |

| p-Nitrophenyl-β-D-glucuronide | Releases a yellow chromophore (p-nitrophenol). | Spectrophotometric (405 nm) | scbt.comtandfonline.com |

| 4-Methylumbelliferyl β-D-glucuronide | Releases a fluorescent product (4-methylumbelliferone). | Fluorometric | scbt.com |

| Phenolphthalein β-D-glucuronide | Releases phenolphthalein, which is a pH indicator. | Colorimetric | sigmaaldrich.com |

| 4-Fluorophenyl β-D-glucuronide | Releases 4-fluorophenol (B42351), detectable by 19F NMR. | 19F NMR Spectroscopy | whiterose.ac.ukljmu.ac.uk |

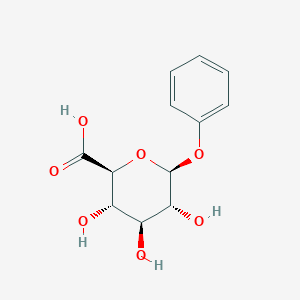

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHAUDNUGBNUDZ-GOVZDWNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601034474 | |

| Record name | Phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenol glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17685-05-1 | |

| Record name | Phenol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17685-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl beta-D-glucopyranosiduronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl β-D-glucopyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Hydrolysis and Molecular Interactions with β Glucuronidase

Phenyl-β-D-glucuronide as a Substrate for β-Glucuronidase (GUS)

Phenyl-β-D-glucuronide is recognized as a substrate for β-glucuronidase, an enzyme that catalyzes the breakdown of complex carbohydrates. scbt.comwikipedia.org The phenolic structure of Phenyl-β-D-glucuronide enhances its affinity for the active site of the enzyme. scbt.com This interaction leads to the hydrolysis of the glucuronide, releasing phenolic derivatives that can be quantitatively analyzed. scbt.com

Mechanistic Pathways of Phenyl-β-D-glucuronide Hydrolysis by GUS

The hydrolysis of β-D-glucuronides by β-glucuronidase is a critical biological process for metabolizing and eliminating various substances from the body. scbt.com The generally accepted mechanism for glycosidase-catalyzed hydrolysis involves two acidic residues within the enzyme's active site. wikipedia.org In human β-glucuronidase, these are proposed to be the glutamic acid residues Glu540 (the nucleophile) and Glu451 (the acid), with the tyrosine residue Tyr504 also playing a role in catalysis. wikipedia.org

The process proceeds via a double displacement mechanism that retains the anomeric configuration of the substrate. nih.gov The reaction is initiated by a nucleophilic attack from the carboxylate of Glu540 on the anomeric carbon of the glucuronic acid moiety of Phenyl-β-D-glucuronide. nih.gov This is accompanied by proton donation from the acidic residue, Glu451, to the glycosidic oxygen. This first step results in the formation of a covalent glucuronyl-enzyme intermediate and the release of the aglycone, phenol (B47542). nih.gov Subsequently, a water molecule, activated by the now basic Glu451, attacks the anomeric carbon of the intermediate. This leads to the hydrolysis of the covalent bond, releasing β-D-glucuronic acid and regenerating the enzyme for another catalytic cycle. nih.gov

Enzymatic Kinetics and Reaction Rate Modulation of Phenyl-β-D-glucuronide Cleavage

The rate of Phenyl-β-D-glucuronide cleavage by β-glucuronidase can be influenced by several factors, including substrate and enzyme concentrations. Studies using the chromogenic substrate p-nitrophenyl-β-D-glucuronide (PNPG), a compound structurally similar to Phenyl-β-D-glucuronide, demonstrate that the reaction velocity increases with higher substrate concentrations until it reaches a saturation point, following typical Michaelis-Menten kinetics. researchgate.netresearchgate.net Similarly, increasing the enzyme concentration leads to a linear increase in the initial reaction velocity. researchgate.net

The reaction rates are also pH-dependent, with different GUS enzymes exhibiting optimal activity at varying pH levels. For instance, some bacterial GUS enzymes show maximal activity at a neutral pH, while others, like one from Aspergillus niger, have an optimal pH of 3.0. nih.govresearchgate.net The unique steric configuration of Phenyl-β-D-glucuronide also plays a role in influencing the reaction rates. scbt.com

Inhibitors can significantly modulate the kinetics of this reaction. For example, certain flavonoids have been shown to act as noncompetitive inhibitors of β-glucuronidase-catalyzed hydrolysis of PNPG. bohrium.com This type of inhibition suggests that the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. bohrium.com

Influence of Phenyl-β-D-glucuronide Stereochemistry on GUS Catalytic Activity

The stereochemistry of the glucuronic acid moiety and the nature of the aglycone are critical for substrate recognition and catalysis by β-glucuronidase. The enzyme is highly specific for the β-anomer of the D-glucuronic acid. Docking studies suggest that while other sugar acids might be accommodated in the active site, their binding and subsequent hydrolysis are often less efficient. nih.gov For example, the catalytic efficiency of some GUS enzymes with p-nitrophenyl-β-D-galacturonide, which differs in the stereochemistry at the C4 position, is significantly lower than with p-nitrophenyl-β-D-glucuronide. nih.govnih.gov

The active site of β-glucuronidase contains specific residues that form hydrogen bonds and other interactions with the hydroxyl and carboxyl groups of the glucuronic acid, ensuring proper orientation for catalysis. Mutations in these active site residues can drastically reduce enzymatic activity. wikipedia.org For instance, modifications to the C6 carboxyl group of glucuronic acid can significantly impact the substrate's interaction with the enzyme, and point mutations in nearby amino acids can either enhance or abolish activity for such derivatized substrates. usask.ca

Glucuronyl Transfer Reactions Catalyzed by β-Glucuronidase from Phenyl-β-D-glucuronide

Beyond its hydrolytic activity, β-glucuronidase can also catalyze transglycosylation reactions, transferring the glucuronyl moiety from a donor substrate like Phenyl-β-D-glucuronide to an acceptor molecule. nih.govresearchgate.net

Characterization of Acceptor Substrate Specificity for Glucuronyl Transfer

The transfer of the glucuronyl residue is highly specific to the acceptor substrate. Studies using highly purified rat liver β-glucuronidase and Phenyl-β-D-[U-14C]glucuronide as the donor have identified key structural requirements for acceptor sugars. nih.govresearchgate.net These include a pyranose structure with a 4C1 conformation and equatorial hydroxyl groups at the C2 and C3 positions, or a pyranose structure with a 1C4 conformation and equatorial hydroxyl groups at the C3 and C4 positions. nih.govresearchgate.net This specificity was confirmed by testing a wide range of monosaccharides, disaccharides, and trisaccharides. nih.gov The glucuronyl transfer reaction results in the exclusive formation of β-glucuronyl (1→3) glycosidic linkages. nih.govresearchgate.net

The rate of this transfer reaction is dependent on the concentrations of both the donor substrate and the acceptor sugar. nih.govresearchgate.net At high concentrations of an acceptor sugar (e.g., 1 M), the rate of transfer can be approximately twice the rate of enzymatic hydrolysis. nih.govresearchgate.net

| Acceptor Substrate Type | Key Structural Requirements for Glucuronyl Transfer | Resulting Linkage |

| Monosaccharides | Pyranose structure, 4C1-conformation, equatorial C2 & C3 hydroxyls | β-glucuronyl (1→3) |

| Monosaccharides | Pyranose structure, 1C4-conformation, equatorial C3 & C4 hydroxyls | β-glucuronyl (1→3) |

| Di- and Trisaccharides | Conforming to the monosaccharide principles | β-glucuronyl (1→3) |

Postulated Binding Sites and Molecular Docking Studies of Phenyl-β-D-glucuronide on GUS

The specificity of the glucuronyl transfer reaction has led to the postulation of an "acceptor substrate binding site" on the surface of the β-glucuronidase molecule. nih.govresearchgate.net This site is thought to position the C3 hydroxyl group of the acceptor sugar in close proximity to the C1 atom of the glucuronyl residue of the donor substrate, facilitating the transfer. nih.govresearchgate.net

Molecular docking studies have provided further insights into the binding of substrates and inhibitors to β-glucuronidase. These studies help to visualize the interactions between the ligand and the amino acid residues in the enzyme's active site. sci-hub.se For instance, docking studies with inhibitors have identified key residues such as Phe161, Leu361, Phe448, Tyr468, Tyr472, and Leu561 as being important for binding. sci-hub.se In the context of Phenyl-β-D-glucuronide, docking would reveal how the phenyl aglycone and the glucuronic acid moiety fit into the active site. The active site features loops that can influence substrate access; for example, some bacterial GUS enzymes have a "Loop 1" that forms the aglycone-binding site. nih.gov The binding is stabilized by a network of hydrogen bonds and other non-covalent interactions, ensuring the correct orientation for the catalytic reaction. bohrium.com

Comparative Analysis of Phenyl-β-D-glucuronide with Other Fluorogenic and Chromogenic β-Glucuronidase Substrates

In biochemical and diagnostic assays, the activity of β-glucuronidase is commonly measured using synthetic substrates that produce a detectable signal upon hydrolysis. These substrates are broadly categorized as chromogenic (color-producing) or fluorogenic (fluorescence-producing). Phenyl-beta-D-glucuronide, while a substrate, is less commonly used for routine detection assays compared to substrates that yield more easily quantifiable products. A comparative analysis with widely used chromogenic and fluorogenic substrates reveals differences in their kinetic parameters, detection methods, and optimal conditions for hydrolysis.

p-Nitrophenyl-β-D-glucuronide (pNPG) is a widely used chromogenic substrate. scbt.comacs.orgsigmaaldrich.com The enzymatic cleavage of pNPG releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically at approximately 405 nm. acs.orgresearchgate.nettandfonline.com The distinct color change and the water solubility of the substrate make it suitable for continuous kinetic assays. scbt.comresearchgate.net

4-Methylumbelliferyl-β-D-glucuronide (MUG) is a highly sensitive fluorogenic substrate. scbt.com Upon hydrolysis by β-glucuronidase, it releases 4-methylumbelliferone (B1674119) (4-MU), which is highly fluorescent with an excitation maximum around 360-365 nm and an emission maximum around 445-449 nm. sci-hub.seresearchgate.net This fluorescence allows for the detection of very low levels of enzyme activity. scbt.com

5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) is a chromogenic substrate used primarily for histochemical staining to localize β-glucuronidase activity in cells and tissues. researchgate.net Hydrolysis of X-Gluc releases an indoxyl derivative. researchgate.net Through oxidative dimerization, this intermediate forms an intensely blue, insoluble precipitate (5,5′-dibromo-4,4′-dichloro-indigo), providing a clear visual marker of enzyme location. researchgate.net

The efficiency of these substrates can be compared using their Michaelis-Menten kinetic parameters, such as the Michaelis constant (Km) and the maximal velocity (Vmax) or the catalytic rate constant (kcat). Km is an indicator of the substrate concentration at which the reaction rate is half of Vmax, reflecting the enzyme's affinity for the substrate. A lower Km value generally indicates a higher affinity. The catalytic efficiency is often expressed as the kcat/Km ratio.

The optimal pH for β-glucuronidase activity is substrate-dependent and varies with the source of the enzyme. nih.govimcstips.com For instance, E. coli β-glucuronidase generally has a pH optimum between 6.0 and 7.0, while lysosomal β-glucuronidases, such as from bovine liver, function optimally in acidic conditions, typically between pH 4.5 and 5.2. sigmaaldrich.com

The following tables provide a comparative overview of the kinetic parameters for this compound and other common substrates with β-glucuronidase from different sources. It is important to note that direct comparisons can be challenging as the values are often determined under varying experimental conditions (e.g., pH, temperature, buffer composition) across different studies.

Table 1: Comparative Kinetic Parameters of β-Glucuronidase Substrates with E. coli Enzyme

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

|---|---|---|---|---|

| This compound | 0.41 | 1.5 | 3.6 x 103 | usask.ca |

| p-Nitrophenyl-β-D-glucuronide (pNPG) | ~0.22 | N/A | N/A | sigmaaldrich.com |

| p-Nitrophenyl-β-D-glucuronide (pNPG) | 0.13 | 101 | 7.77 x 105 | usask.ca |

| 4-Methylumbelliferyl-β-D-glucuronide (MUG) | 0.07 | 92 | 1.29 x 106 | researchgate.net |

| 4-Methylumbelliferyl-β-D-glucuronide (MUG) | 0.21 | N/A | N/A | researchgate.net |

Table 2: Comparative Kinetic Parameters of β-Glucuronidase Substrates with Enzyme from Other Sources

| Substrate | Enzyme Source | Km (mM) | Vmax (units) | Optimal pH | Reference |

|---|---|---|---|---|---|

| p-Nitrophenyl-β-D-glucuronide | Freshwater Mussel (L. corrianus) | 0.457 | 0.1187 µmol-1 min-1 mL-1 | 5.0 | sci-hub.se |

| Phenolphthalein-β-D-glucuronide | Helix pomatia | 0.39 | N/A | 4.5-5.0 | sigmaaldrich.com |

| Estriol-β-D-glucuronide | Helix pomatia | 0.42 | N/A | 4.5 | sigmaaldrich.com |

Metabolic Disposition and Biological Significance of Phenyl β D Glucuronide

Role in Phase II Metabolism and Glucuronidation Pathways

Glucuronidation is a major Phase II metabolic pathway in vertebrates, responsible for the conjugation of a wide array of substances to facilitate their excretion. rsc.orgrsc.org This process involves the transfer of glucuronic acid from the high-energy donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate, thereby increasing its water solubility and promoting its elimination from the body via bile or urine. rsc.orgupol.cz The enzymes central to this reaction are the UDP-glucuronosyltransferases (UGTs). upol.czeur.nl Phenyl-β-D-glucuronide is a product of this pathway, formed from the detoxification of phenol (B47542).

The enzymatic conjugation of phenol to form Phenyl-β-D-glucuronide is a critical detoxification reaction catalyzed by the UGT superfamily of enzymes. rsc.orgupol.cz These membrane-bound enzymes are primarily located in the liver and intestine. rsc.org The reaction involves a nucleophilic attack from the hydroxyl group of phenol on the carbon of UDP-glucuronic acid, leading to the formation of a β-D-glucuronide with an inverted configuration at the anomeric carbon. upol.czresearchgate.net

UGTs exhibit broad and often overlapping substrate specificity. rsc.org In humans, the UGT1 and UGT2 families are responsible for the glucuronidation of xenobiotics like phenol and endobiotics such as bilirubin (B190676) and steroid hormones. upol.cz Specific UGT isoforms show preferential activity towards different types of phenols. For instance, UGT1A1 demonstrates moderate activity for conjugating simple phenols, while UGT1A6 preferentially targets more complex phenols. upol.cz The UGT1A9 isoform has also been implicated in the glucuronidation of flavonoids, which are complex phenolic compounds. upol.cz This enzymatic action is a key component of first-pass metabolism, working to neutralize potentially toxic compounds before they enter systemic circulation. rsc.org

Table 1: Human UGT Isoforms Involved in Phenol Glucuronidation

| UGT Isoform | Substrate Preference | Key Functions |

|---|---|---|

| UGT1A1 | Simple phenols, Bilirubin | Primary enzyme for bilirubin conjugation; moderate activity with simple phenols. upol.cz |

| UGT1A6 | Complex phenols, Primary amines | Preferentially conjugates larger phenolic structures. upol.cz |

| UGT1A9 | Flavonoids, Carboxylic acids | Active in the metabolism of dietary flavonoids and other compounds. upol.cz |

While glucuronidation is a detoxification and elimination pathway, the resulting glucuronide conjugates can be reversed through hydrolysis. This deconjugation is catalyzed by the enzyme β-glucuronidase, which cleaves the glucuronic acid moiety from the aglycone (in this case, phenol). nih.govscbt.com This process can occur in various tissues and fluids, including plasma and urine. nih.gov

The in vivo hydrolysis of glucuronides can lead to a "futile cycle" of conjugation and deconjugation, where a detoxified compound is reactivated. nih.gov A study on the drug diflunisal, which forms both an acyl and a phenyl glucuronide, demonstrated that inhibiting β-glucuronidase in rats led to a significant increase in the recovery of the acyl glucuronide but not the phenyl glucuronide. nih.gov This suggests that some glucuronides are more susceptible to this deconjugation cycle than others. nih.gov

Enzymatic Conjugation of Phenol to Glucuronic Acid by UDP-Glucuronosyltransferases (UGTs)

Interactions of Phenyl-β-D-glucuronide within the Gastrointestinal Microbiome

The human gastrointestinal (GI) tract harbors a complex microbial community that plays a vital role in host metabolism. Glucuronide conjugates excreted into the GI tract via bile can encounter a diverse array of bacterial enzymes, leading to significant metabolic events that impact the host. rsc.orgnih.gov

Many bacteria within the human gut microbiome, particularly from the Bacteroides and Firmicutes phyla, produce their own β-glucuronidases (often abbreviated as GUS). rsc.orgnih.govnih.gov These bacterial enzymes are structurally and functionally distinct from their human counterparts and play a crucial role in processing glucuronidated molecules that reach the gut. rsc.orgnih.gov

Host-synthesized Phenyl-β-D-glucuronide, intended for excretion, can be intercepted and hydrolyzed by these bacterial GUS enzymes in the GI tract. acs.orgwhiterose.ac.uk This action releases free phenol and glucuronic acid back into the gut lumen. acs.orgwhiterose.ac.uk The diversity of GUS enzymes within a single gut commensal, such as Bacteroides uniformis, highlights the microbiome's robust capacity to process a wide range of glucuronides. nih.gov The activity of these enzymes is central to the concept of enterohepatic circulation, where a drug or metabolite is conjugated in the liver, excreted in bile, deconjugated by gut bacteria, and then reabsorbed into circulation. rsc.org This process can significantly alter the disposition and potential toxicity of xenobiotics. acs.org

Table 2: Comparison of β-Glucuronidase (GUS) Characteristics

| Feature | Host (Human) β-Glucuronidase | Bacterial (Microbiome) GUS |

|---|---|---|

| Primary Location | Lysosomes of various tissues (liver, kidney, spleen). biorxiv.org | Cytoplasm or periplasm of gut bacteria (e.g., E. coli, Bacteroides, Clostridium). nih.govnih.govacs.org |

| Primary Function | Breakdown of endogenous glycosaminoglycans; catabolism of glucuronides. | Hydrolysis of host-derived glucuronides for nutrient acquisition or detoxification reversal. rsc.orgacs.org |

| Substrates | Endogenous and xenobiotic glucuronides. scbt.com | Dietary glucuronides, drug-glucuronides (e.g., SN-38-G), Phenyl-β-D-glucuronide. nih.govacs.orgacs.org |

| Significance | Tissue homeostasis; potential for drug reactivation. nih.gov | Modulates host exposure to drugs and toxins; contributes to enterohepatic circulation. rsc.org |

The hydrolysis of Phenyl-β-D-glucuronide by bacterial GUS enzymes releases phenol and glucuronic acid, the fates and effects of which can be significant. The glucuronic acid can be utilized by bacteria as a carbon source for growth. acs.org

The fate of the released phenol is more complex and has varied biological consequences. Phenol and its derivatives, such as p-cresol (B1678582) (a product of bacterial fermentation), can be absorbed by the host. acs.org High concentrations of these compounds can be toxic. For example, p-cresol has been shown to cause DNA damage and disrupt the cell cycle in colonic epithelial cells. acs.org The re-release of phenolic compounds in the gut can therefore contribute to local or systemic toxicity. acs.orgwhiterose.ac.uk Conversely, the release of certain dietary phenols, like resveratrol (B1683913), following the hydrolysis of their glucuronides, can have different effects; free resveratrol has been observed to inhibit the growth of certain gut bacteria, whereas its glucuronide form does not. acs.orgwhiterose.ac.uk This indicates that bacterial deconjugation can modulate the composition and dynamics of the gut microbiome itself by releasing antimicrobial compounds. acs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Phenyl-β-D-glucuronide |

| Phenol |

| Glucuronic acid |

| Uridine 5'-diphospho-glucuronic acid (UDPGA) |

| UDP-glucuronosyltransferases (UGTs) |

| β-Glucuronidase (GUS) |

| Bilirubin |

| Diflunisal |

| Resveratrol |

| p-Cresol |

Advanced Analytical Methodologies for Phenyl β D Glucuronide Research

Chromatographic and Mass Spectrometric Quantification

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Phenyl-β-D-glucuronide and its Metabolites in Biological Matrices

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the quantification of Phenyl-β-D-glucuronide and its related metabolites in various biological matrices such as plasma, urine, and tissue homogenates. nih.govnih.govscispace.com The high selectivity and sensitivity of LC-MS/MS, particularly with triple quadrupole instruments, permit the direct measurement of glucuronides without necessitating prior deconjugation, which can be incomplete or lead to analyte instability. scispace.com This direct approach enhances accuracy and precision in drug metabolism and toxicological studies. scispace.com

The versatility of LC-MS is demonstrated in its application across diverse research areas. For instance, ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS (MS/MS) has been employed to quantify deuterated Phenyl-β-D-glucuronide-d5 in human urine with a low limit of detection. vulcanchem.com In other studies, LC-MS/MS methods have been developed for the simultaneous determination of drugs and their glucuronide metabolites, such as mycophenolic acid and its phenyl glucuronide, in human plasma and blood. nih.govcapes.gov.br The development of these methods often involves careful optimization of sample preparation, such as solid-phase extraction (SPE), to minimize matrix effects that can interfere with analyte ionization. nih.gov

Recent research has also highlighted the use of LC-MS to monitor the hydrolysis of Phenyl-β-D-glucuronide. For example, high-performance liquid chromatography (HPLC) has been used to verify the in vitro release of phenol (B47542) from Phenyl-β-D-glucuronide when catalyzed by β-glucuronidase. researchgate.net Furthermore, LC-MS/MS is the method of choice for directly measuring volatile phenol glycoconjugates, providing a more accurate quantification compared to indirect methods that rely on hydrolysis. mdpi.com

Table 1: Selected LC-MS/MS Methods for Phenyl-β-D-glucuronide and Related Compounds

| Analyte | Matrix | LC System | MS System | Key Findings | Reference |

|---|---|---|---|---|---|

| Phenyl-β-D-glucuronide-d5 | Human Urine | UHPLC | Tandem MS (MS/MS) | Achieved a limit of detection of 0.1 nM. | vulcanchem.com |

| Mycophenolic acid and its phenyl glucuronide | Human Plasma, Blood | LC | Tandem MS (MS/MS) | Established quantitation limits for total and free drug and metabolite. | nih.govcapes.gov.br |

| Paracetamol and p-Acetamidophenyl β-D-glucuronide | Animal Tissues | UHPLC | Triple Quadrupole MS | Developed a multimatrix method for determination in muscle, liver, lung, and kidney. | mdpi.com |

| Enterolactone (B190478) and its glucuronide | Human Plasma | MicroLC | QTrap 5500 MS | Developed a high-throughput method for direct quantification, finding enterolactone glucuronide to be the major form. | au.dk |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis from Phenyl-β-D-glucuronide Hydrolysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds produced from the hydrolysis of Phenyl-β-D-glucuronide. researchgate.netbiorxiv.org This is particularly relevant in studies investigating the release of phenol, a volatile organic compound (VOC), from its glucuronide conjugate. biorxiv.org

One area of application is in the analysis of breath samples. After administration of Phenyl-β-D-glucuronide, GC-MS can be used to detect and quantify phenol in exhaled breath, which can serve as a potential biomarker. biorxiv.org For instance, in a study involving tumor-bearing mice, breath samples were collected and analyzed by GC-MS to measure phenol levels following the injection of Phenyl-β-D-glucuronide. biorxiv.org

GC-MS is also instrumental in studying the enzymatic hydrolysis of phenolic glycosides in other contexts, such as winemaking. Smoke-derived volatile phenols can exist as glycosides in grapes, and their hydrolysis during fermentation or aging can release volatile phenols, impacting wine aroma. ucdavis.edunih.gov While LC-MS is used for direct analysis of the glycosides, GC-MS is often employed to quantify the free volatile phenols after hydrolysis. mdpi.comawri.com.au It's important to note that different hydrolysis methods (acid or enzymatic) can yield different results, and GC-MS is crucial for quantifying the released volatile phenols. mdpi.comucdavis.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phenyl-β-D-glucuronide Studies

Development and Application of Fluorinated Phenyl-β-D-glucuronide Derivatives for 19F NMR-based Enzyme Assays

The use of fluorinated derivatives of Phenyl-β-D-glucuronide in conjunction with ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a highly sensitive and specific method for studying enzyme activity. acs.orgwhiterose.ac.uk The key advantage of ¹⁹F NMR is the near-complete absence of background signals in biological systems, as fluorine is not naturally abundant. rsc.org This allows for clear, interference-free detection of the fluorinated substrate and its hydrolysis products. acs.orgrsc.org

Researchers have synthesized fluorinated Phenyl-β-D-glucuronide analogues, such as 4-fluorophenyl β-D-glucuronide, to serve as probes for β-glucuronidase activity. acs.orgwhiterose.ac.ukrsc.org The hydrolysis of this compound by β-glucuronidase releases 4-fluorophenol (B42351), which has a distinct ¹⁹F NMR chemical shift compared to the intact glucuronide. whiterose.ac.ukrsc.orgwhiterose.ac.uk This shift allows for real-time monitoring of the enzymatic reaction. whiterose.ac.uk

This technique has been successfully applied to detect β-glucuronidase activity in complex environmental samples like soil and water, where conventional optical methods would be hindered by opacity and colored materials. rsc.orgwhiterose.ac.uk The sensitivity of ¹⁹F NMR also makes it a valuable tool for screening the activity of bacterial enzymes, such as those from human gut microbiota, on glucuronide substrates. acs.orgwhiterose.ac.uk

Table 2: ¹⁹F NMR Chemical Shifts for a Fluorinated Phenyl-β-D-glucuronide Derivative and its Hydrolysis Product

| Compound | Chemical Shift (ppm) | Conditions | Reference |

|---|---|---|---|

| 4-fluorophenyl β-D-glucuronide (intact) | -121.2 | - | whiterose.ac.uk |

| 4-fluorophenol (hydrolyzed) | -125.1 | - | whiterose.ac.uk |

| 4-fluorophenyl β-D-glucuronide (intact) | -121.0 | pH 6.8 | whiterose.ac.uk |

| 4-fluorophenol (hydrolyzed) | -124.9 | pH 6.8 | whiterose.ac.uk |

Structural Characterization and Conformational Analysis of Phenyl-β-D-glucuronide via NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and conformational analysis of Phenyl-β-D-glucuronide and its derivatives. researchgate.netbiorxiv.org Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized Phenyl-β-D-glucuronide. researchgate.netbiorxiv.org

The chemical shifts and coupling constants observed in the ¹H NMR spectrum provide detailed information about the protons in the molecule, allowing for confirmation of the β-anomeric configuration. acs.org For example, the ¹H NMR spectrum of Phenyl-β-D-glucuronide in D₂O shows characteristic signals for the aromatic protons of the phenyl ring and the protons of the glucuronic acid moiety. biorxiv.org Two-dimensional NMR techniques, such as COSY and HSQC, can be used to further assign the proton and carbon signals and to determine the connectivity of the atoms within the molecule. oup.com

NMR is also crucial for characterizing the products of metabolic reactions. For instance, in studies of drug metabolism, NMR is used to identify the site of glucuronidation on a molecule by comparing the chemical shifts of the parent compound with those of its glucuronide metabolite. oup.comhelsinki.fi The largest changes in chemical shifts are typically observed for the atoms located near the point of conjugation. helsinki.fi

Microdialysis Sampling for In Vivo Pharmacokinetic Assessment of Phenyl-β-D-glucuronide

Microdialysis is a minimally invasive in vivo sampling technique that allows for the continuous monitoring of unbound concentrations of Phenyl-β-D-glucuronide and its parent compound, phenol, in the extracellular fluid of tissues and blood. fda.govingentaconnect.comresearchgate.net This method provides high temporal resolution data, which is well-suited for detailed pharmacokinetic studies.

The technique involves implanting a small, semipermeable probe into the target tissue or blood vessel. A physiological solution is perfused through the probe, and analytes from the surrounding fluid diffuse across the membrane into the perfusate, which is then collected for analysis, often by HPLC.

Microdialysis has been successfully used to study the in vivo toxicokinetics of phenol and its primary metabolite, Phenyl-β-D-glucuronide, in the blood of rainbow trout. nih.gov In these studies, a microdialysis probe was placed in the dorsal aorta, and samples were collected at regular intervals to measure the free plasma concentrations of both compounds during exposure to water-borne phenol. nih.gov This allowed for the determination of key pharmacokinetic parameters, such as the rate of phenol glucuronidation in vivo. The data obtained from microdialysis sampling can be used to develop and validate clearance-volume models that describe the disposition of both the parent compound and its glucuronide metabolite.

Utilization of Phenyl-β-D-glucuronide as a Reference Standard in Bioanalytical Method Development

Phenyl-β-D-glucuronide serves as a critical reference standard in the development and validation of bioanalytical methods, particularly for the quantification of glucuronidated metabolites in various biological matrices. Its well-defined chemical structure and properties allow for the accurate identification and measurement of related compounds, ensuring the reliability of analytical data in research and clinical settings. The use of Phenyl-β-D-glucuronide is prominent in chromatographic and mass spectrometric techniques.

In bioanalytical method development, reference standards are indispensable for establishing method specificity, linearity, accuracy, precision, and limits of detection and quantification. Phenyl-β-D-glucuronide is employed in the preparation of calibration curves and quality control samples to validate the performance of analytical methods for glucuronide metabolites. For instance, it has been utilized as a reference standard for the analysis of phenol in urine samples.

A key application of Phenyl-β-D-glucuronide as a reference standard is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This is a powerful technique for the direct and rapid determination of glucuronides in complex biological samples like urine and plasma. researchgate.net In such methods, Phenyl-β-D-glucuronide can be used to optimize the chromatographic separation and mass spectrometric detection parameters for a class of phenolic glucuronides.

Moreover, deuterated analogs of Phenyl-β-D-glucuronide, such as Phenyl-β-D-glucuronide-d5, are valuable as internal standards in quantitative analyses. vulcanchem.com The use of an isotopically labeled internal standard that closely mimics the analyte of interest helps to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the method. vulcanchem.com For example, Phenyl-β-D-glucuronide-d5 has been used for the quantification of its non-deuterated counterpart in human urine by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), achieving a low limit of detection. vulcanchem.com

The development of a multi-matrix UHPLC-MS/MS method for determining paracetamol and its metabolites in animal tissues highlights the importance of glucuronide standards. In this study, a related compound, p-Acetamidophenyl β-D-glucuronide, was analyzed, and its deuterated version was used as an internal standard to mitigate matrix effects. mdpi.com This underscores the principle of using a structurally similar glucuronide standard to ensure the reliability of the analytical method. mdpi.com

Research has also explored the use of Phenyl-β-D-glucuronide in the context of developing enzyme immunoassays for the class-selective detection of phenolic glucuronides in urine. Such methods can be valuable for assessing human exposure to various phenolic compounds.

The table below summarizes key information regarding the use of Phenyl-β-D-glucuronide and related compounds as reference standards in bioanalytical method development.

Table 1: Application of Phenyl-β-D-glucuronide and Analogs as Reference Standards

| Compound | Application | Analytical Technique | Matrix | Key Findings | Reference |

|---|---|---|---|---|---|

| Phenyl-β-D-glucuronide | Reference standard for phenol analysis | Not specified | Urine | Used to quantify phenol. | |

| Phenyl-β-D-glucuronide-d5 | Internal standard | UHPLC-MS/MS | Human Urine | Enables unambiguous identification and quantification with a low limit of detection (0.1 nM). | vulcanchem.com |

| p-Nitrophenyl β-d-glucuronide | Internal standard | LC-ESI-MS-MS | Urine | Used for the determination of catechol-type glucuronides. | researchgate.netresearchgate.net |

| 4-Acetamidophenyl β-D-glucuronide-d3 | Internal standard | UHPLC-MS/MS | Animal Tissues (muscle, liver, lung, kidney) | Successfully reduced significant matrix effects in the analysis of paracetamol and its metabolites. | mdpi.com |

The chemical properties of Phenyl-β-D-glucuronide are well-characterized, making it a reliable standard.

Table 2: Chemical and Physical Properties of Phenyl-β-D-glucuronide

| Property | Value | Reference |

|---|---|---|

| Chemical Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid | |

| Molecular Formula | C₁₂H₁₄O₇ | |

| Molecular Weight | 270.24 g/mol | |

| Form | Powder | |

| Assay | ≥99.0% (HPLC) | |

| Optical Activity | [α]20/D −87±5°, c = 1% in H₂O |

Emerging Research Applications and Clinical Relevance of Phenyl β D Glucuronide

Phenyl-β-D-glucuronide in Induced Volatolomics for Cancer Diagnostics

Induced volatolomics is an emerging field that involves introducing an exogenous agent into the body to produce volatile organic compounds (VOCs) that can be detected in the breath, serving as biomarkers for disease. Phenyl-β-D-glucuronide is being investigated as one such agent for the non-invasive detection of cancer. biorxiv.org

Detection of Tumor Microenvironment-Specific β-Glucuronidase Activity using Phenyl-β-D-glucuronide

The principle behind using Phenyl-β-D-glucuronide in cancer detection lies in its interaction with the tumor microenvironment. biorxiv.org Many solid tumors and their surrounding tissues have elevated levels of the enzyme β-glucuronidase. biorxiv.orggoogle.com This enzyme is released from necrotic tumor cells and infiltrating immune cells like macrophages and neutrophils. google.com

Phenyl-β-D-glucuronide acts as a substrate for β-glucuronidase. biorxiv.org In the presence of this enzyme, the glucuronide molecule is cleaved, releasing volatile phenol (B47542). biorxiv.orgbiorxiv.org This targeted release is significant because in healthy tissues, β-glucuronidase is primarily located inside cells, whereas in the tumor microenvironment, it is more abundant in the extracellular space. biorxiv.org This differential activity allows for the specific generation of phenol in the vicinity of a tumor.

Correlation of Induced Breath Markers (Phenol) with Tumor Presence and Stage

Following the administration of Phenyl-β-D-glucuronide, the liberated phenol can enter the bloodstream and is subsequently exhaled. biorxiv.org Studies in animal models have demonstrated a significant increase in the level of phenol in the breath of tumor-bearing mice compared to healthy mice. biorxiv.org This elevated phenol level can be detected using sensitive analytical instruments, such as handheld breath analyzers equipped with electrochemical phenol sensors. biorxiv.orgbiorxiv.org

Research has shown a strong correlation between the concentration of induced phenol in the breath and the presence of various cancers, including gastric, lung, colon, and liver cancers in preclinical models. researchgate.netdntb.gov.ua Furthermore, the level of induced phenol has been found to correspond with the tumor volume, suggesting that this method could not only detect the presence of a tumor but also potentially help in staging the disease. biorxiv.orgresearchgate.net In studies with mice, this technique has demonstrated high specificity, sensitivity, and accuracy, with rates reported to be above 94.3% for predicting tumor risk within 10 minutes of administration. biorxiv.orgresearchgate.netbiorxiv.org

Below is a table summarizing the findings from a preclinical study on the correlation between induced phenol levels and tumor volume in mice with gastric cancer.

| Feature | Finding |

| Induced Phenol Level (Healthy Mice) | ~6.3 ppb |

| Induced Phenol Level (Tumor-Bearing Mice, Day 10) | ~14.6 ppb |

| Tumor Volume (Day 10) | ~40.6 mm³ |

| Correlation | A functional relationship exists between induced phenol level and tumor volume. |

Evaluation of Phenyl-β-D-glucuronide Biocompatibility in Pre-clinical Cancer Models

A critical aspect of any exogenous agent intended for diagnostic use is its biocompatibility. Phenyl-β-D-glucuronide, being a natural product and a metabolite of Glycine max (soybean), has shown promising biocompatibility in initial studies. biorxiv.orgbiorxiv.org

In vitro toxicity studies have been conducted to assess the safety of Phenyl-β-D-glucuronide. biorxiv.org When tested on human gastric mucosal epithelial cells, the compound showed negligible cytotoxicity. biorxiv.org Even at a high concentration of 500 µg/mL, cell viability remained high at 92.3%. biorxiv.org Furthermore, preliminary animal studies have indicated that the compound has minimal residual presence 24 hours after administration, which is an advantage over some synthetic agents. researchgate.netdntb.gov.ua These findings suggest a satisfactory biocompatibility profile for Phenyl-β-D-glucuronide in preclinical settings. biorxiv.orgresearchgate.net

Phenyl-β-D-glucuronide Analogs as Pharmacological Probes and Internal Standards

Beyond its application in cancer diagnostics, analogs of Phenyl-β-D-glucuronide are valuable tools in pharmacological research, particularly in the field of pharmacokinetics.

Application of Deuterium-Labeled Phenyl-β-D-glucuronide Analogs in Quantitative Pharmacokinetic Investigations

Pharmacokinetics is the study of how the body absorbs, distributes, metabolizes, and excretes drugs. Accurate quantification of drugs and their metabolites in biological samples is crucial in these studies. Stable isotope-labeled internal standards (SIL-IS) are widely used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve the accuracy and precision of these measurements.

Deuterium-labeled analogs of compounds, where one or more hydrogen atoms are replaced by deuterium, are commonly used as internal standards. researchgate.netscispace.com The use of a deuterium-labeled version of a Phenyl-β-D-glucuronide analog would serve as an ideal internal standard for quantifying the non-labeled compound in biological matrices. scispace.com This is because the labeled and unlabeled compounds have nearly identical chemical and physical properties, meaning they behave similarly during sample preparation and analysis, which helps to correct for variations in the analytical process. scispace.com

For instance, D5-ethyl-β-d-glucuronide has been used in studies where it is enzymatically converted to D5-ethanol by β-glucuronidase, with the product being detectable in the breath. researchgate.net This highlights the utility of deuterium-labeled glucuronide compounds in metabolic and pharmacokinetic research.

Potential of Phenyl-β-D-glucuronide to Influence Bacterial Sensing Mechanisms

The influence of phenolic compounds and their glucuronides extends to the realm of microbiology, specifically in how they might interact with bacterial systems.

Dietary phenols and their metabolites can affect bacterial growth and the health of the host. acs.orgwhiterose.ac.uk These compounds can be detoxified in the body through glucuronidation. whiterose.ac.uk However, certain bacteria in the human gut produce β-glucuronidases that can hydrolyze these glucuronides, releasing the original phenol and glucuronic acid. acs.orgwhiterose.ac.uk

While direct toxic effects or metabolic utilization are known ways these compounds can influence bacteria, there is also the potential for them to interfere with bacterial sensing mechanisms. acs.orgwhiterose.ac.uk Many bacteria use methyl-accepting chemotaxis proteins (MCPs) to sense their chemical environment. acs.orgwhiterose.ac.uk It is plausible that phenols and their glucuronide precursors could interact with these sensing systems, potentially acting as attractants or repellents, and thereby influencing bacterial behavior and the composition of the gut microbiome. acs.org Further research is needed to fully elucidate the effects of Phenyl-β-D-glucuronide and similar compounds on these intricate bacterial signaling pathways.

Chemical Synthesis and Derivatization Strategies for Research Purposes

Established Chemical Synthesis Routes for Phenyl-β-D-glucuronide

The chemical synthesis of phenyl-β-D-glucuronide typically involves the coupling of a protected glucuronic acid donor with phenol (B47542), followed by deprotection steps. One common method starts with methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as the raw material. biorxiv.org This starting material is treated with phenol in the presence of a Lewis acid catalyst, such as tin(IV) chloride, in a solvent like dichloromethane. biorxiv.org This reaction leads to the formation of an intermediate, which is then subjected to hydrolysis to remove the acetyl and methyl protecting groups, yielding the final phenyl-β-D-glucuronide product. biorxiv.org A reported synthesis using this route gave a final yield of 35.1%. biorxiv.org

Another widely applied method for synthesizing O-glucuronides is the Koenigs-Knorr reaction. helsinki.fi This reaction involves the coupling of an aglycone (in this case, phenol) with methyl acetobromo-α-D-glucuronate in the presence of silver salts. helsinki.fi The initial product is a fully protected β-D-glucuronide, which is then deprotected via alkaline hydrolysis to yield the final product. helsinki.fi However, this method can sometimes produce α-anomers and orthoesters as byproducts. helsinki.fi

Enzymatic synthesis offers an alternative with high regioselectivity. UDP-glucuronosyltransferase (UGT) enzymes can catalyze the transfer of glucuronic acid from UDP-glucuronic acid to phenol, yielding over 80% under optimized conditions. vulcanchem.com While highly efficient, this method is often used for producing isotopically labeled compounds, such as phenyl-β-D-glucuronide-d5, for use in mass spectrometry-based assays. vulcanchem.com

A summary of common synthetic routes is provided in the table below.

| Starting Material | Key Reagents & Catalysts | Key Steps | Reported Yield | Reference |

| Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate | Phenol, Tin(IV) chloride, Dichloromethane, Sodium Methoxide | 1. Glycosylation with phenol. 2. Hydrolysis of protecting groups. | 35.1% | biorxiv.org |

| Methyl acetobromo-α-D-glucuronate | Phenol, Silver salts | 1. Koenigs-Knorr reaction. 2. Alkaline hydrolysis. | Variable | helsinki.fi |

| UDP-glucuronic acid & Phenol | UDP-glucuronosyltransferase (UGT) enzymes | Enzymatic glucuronidation | >80% | vulcanchem.com |

Synthesis of Modified Phenyl-β-D-glucuronide Derivatives for Specialized Research Applications

The core structure of phenyl-β-D-glucuronide can be modified to create derivatives with specific properties for specialized research. These modifications often involve substitutions on the phenyl ring or alterations to the glucuronic acid moiety.

Deuterated Derivatives: For use as internal standards in quantitative analysis by mass spectrometry, deuterated versions of phenyl-β-D-glucuronide are synthesized. vulcanchem.com For instance, phenyl-β-D-glucuronide-d5, where the five hydrogen atoms on the phenyl ring are replaced with deuterium, is synthesized to be distinguishable from the endogenous compound. vulcanchem.com The synthesis can be achieved either enzymatically using deuterated phenol or through chemical routes. vulcanchem.com

Fluorinated Derivatives: The introduction of a fluorine atom onto the phenyl ring, such as in 4-fluorophenyl β-D-glucuronide, provides a useful tool for nuclear magnetic resonance (NMR) studies. whiterose.ac.uk The ¹⁹F NMR signal allows for the screening of glucuronidase activity in biological samples with minimal background interference. whiterose.ac.ukacs.org The synthesis of this derivative can be achieved through direct glycosylation of 4-fluorophenol (B42351) with a protected glucuronic acid derivative using trimethylsilyl (B98337) triflate as a catalyst. acs.org

Derivatives with Substituted Phenyl Rings: The synthesis of methoxyphenyl β-D-glucuronides (o-, m-, and p-isomers) has been reported to explore the effects of these metabolites on mammalian cells and their interaction with gut bacteria. whiterose.ac.ukacs.org These are typically synthesized by direct glycosylation of the corresponding methoxyphenol with a protected glucuronic acid derivative. acs.org To improve modest yields, an alternative route involving the conversion of the glucuronic acid derivative to an α-trichloroacetimidate glycosyl donor has been employed. acs.org

Prodrug Derivatives: Glucuronide derivatives of therapeutic agents are synthesized as prodrugs. These compounds are designed to be activated by the enzyme β-glucuronidase, which is often found at elevated levels in tumor microenvironments. nih.govnih.gov For example, glucuronide prodrugs of camptothecin, an anticancer agent, have been synthesized to improve water solubility and target drug delivery. nih.gov These syntheses often involve linking the drug to the glucuronic acid moiety via a spacer. nih.gov

Fluorescent and Near-Infrared (NIR) Probes: For in vivo imaging of β-glucuronidase activity, phenyl-β-D-glucuronide derivatives are synthesized with fluorescent or NIR tags. nih.gov For example, a fluorescein-containing derivative, N'-fluorescein-N''-[4-O-(β-d-glucopyranuronic acid)-3-difluoromethylphenyl]-S-methylthiourea (FITC-TrapG), has been developed. nih.gov Upon hydrolysis by β-glucuronidase, a reactive intermediate is formed that crosslinks to nearby proteins, leading to signal accumulation at the site of enzyme activity. nih.gov

The table below summarizes some examples of modified phenyl-β-D-glucuronide derivatives and their research applications.

| Derivative | Modification | Research Application | Reference |

| Phenyl-β-D-glucuronide-d5 | Deuteration of the phenyl ring | Internal standard for mass spectrometry | vulcanchem.com |

| 4-Fluorophenyl β-D-glucuronide | Fluorine substitution on the phenyl ring | ¹⁹F NMR probe for glucuronidase activity | whiterose.ac.ukacs.org |

| Methoxyphenyl β-D-glucuronides | Methoxy group substitution on the phenyl ring | Studying metabolic effects and gut microbiome interactions | whiterose.ac.ukacs.org |

| Camptothecin-glucuronide | Conjugation of an anticancer drug | Prodrug for targeted cancer therapy | nih.gov |

| FITC-TrapG | Attachment of a fluorescent probe | In vivo imaging of β-glucuronidase activity | nih.gov |

Conclusion and Future Research Directions

Synthesis of Key Research Advancements Pertaining to Phenyl-β-D-glucuronide

Recent research has brought Phenyl-β-D-glucuronide to the forefront of innovative diagnostic strategies, particularly in the field of oncology. A significant advancement lies in its application as an exogenous agent in "induced volatolomics" for non-invasive cancer detection. biorxiv.orgresearchgate.net This approach is based on the principle that Phenyl-β-D-glucuronide, a natural product found in the metabolite of Glycine max (soybean), can be enzymatically converted by β-glucuronidase into phenol (B47542). biorxiv.orgnih.gov The enzyme β-glucuronidase is found in high concentrations in the microenvironment of many solid tumors, while it is primarily located inside the cells of healthy tissues. biorxiv.org Consequently, after administration, Phenyl-β-D-glucuronide is metabolized into the volatile organic compound (VOC) phenol at the tumor site, which can then be detected in exhaled breath. biorxiv.org

The synthesis of Phenyl-β-D-glucuronide for research and potential mass production has also been a focus. One reported synthetic route starts with methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, which is treated with phenol using a tin(IV) chloride catalyst to produce an intermediate with a 41.8% yield. biorxiv.org This demonstrates a viable pathway for producing the compound for further investigation and potential clinical application. biorxiv.org The biocompatibility of Phenyl-β-D-glucuronide is another key research finding, with studies indicating it has satisfactory biocompatibility. biorxiv.orgresearchgate.net

The table below summarizes the key research findings from recent studies on Phenyl-β-D-glucuronide.

| Research Area | Key Findings | Supporting Evidence |

| Cancer Detection | Phenyl-β-D-glucuronide serves as a pro-biomarker for non-invasive cancer detection via breath analysis. biorxiv.orgresearchgate.net | Metabolized by tumor-associated β-glucuronidase to volatile phenol, detectable in breath. biorxiv.org |

| Diagnostic Performance | High specificity, sensitivity, and accuracy in predicting tumor risk in animal models. researchgate.netresearchgate.net | Achieved >94.3% for all three metrics in predicting various tumor risks. researchgate.netresearchgate.net |

| Tumor Staging | Correlation between induced phenol levels in breath and tumor volume. biorxiv.org | Linear relationship observed in tumor-bearing mice. biorxiv.org |

| Detection Technology | Development of a handheld electrochemical breath-analyzer for real-time phenol detection. biorxiv.orgresearchgate.net | Enables rapid and convenient analysis of breath samples. biorxiv.org |

| Synthesis | A chemical synthesis method for Phenyl-β-D-glucuronide has been established. biorxiv.org | A multi-step process starting from a protected glucuronic acid derivative. biorxiv.org |

| Biocompatibility | Phenyl-β-D-glucuronide demonstrates good biocompatibility in preliminary studies. biorxiv.orgresearchgate.net | Reported as a natural product with minimal residual presence 24 hours post-administration. researchgate.net |

Identification of Unexplored Research Avenues and Future Methodological Developments

While recent advancements are promising, several unexplored research avenues and potential methodological developments could further enhance the utility of Phenyl-β-D-glucuronide.

Methodological developments could focus on optimizing the delivery and dosage of Phenyl-β-D-glucuronide to maximize the signal-to-noise ratio for phenol detection. This includes exploring different administration routes and formulations to improve bioavailability and tumor-specific targeting. Additionally, refining the sensitivity and selectivity of the handheld breath-analyzer is an ongoing research need. This could involve the development of novel sensor materials or advanced data analysis algorithms to minimize interference from other VOCs in the breath and the environment. researchgate.net

Another largely unexplored area is the potential for combining Phenyl-β-D-glucuronide-based breath analysis with other diagnostic modalities, such as imaging or liquid biopsies. This could lead to a more comprehensive and accurate cancer diagnosis and staging. The investigation of other glucuronide-based probes that release different volatile reporters could also be a fruitful avenue, potentially allowing for the simultaneous detection of multiple tumor-specific enzymes.

Future research could also delve into the metabolic fate of Phenyl-β-D-glucuronide in humans in more detail. While it is reported to have good biocompatibility, comprehensive pharmacokinetic and pharmacodynamic studies in human subjects will be necessary before clinical translation. biorxiv.orgresearchgate.net

The table below outlines potential future research directions for Phenyl-β-D-glucuronide.

| Research Category | Unexplored Avenues and Future Developments |

| Expanded Clinical Applications | - Efficacy testing in a broader spectrum of solid and hematological cancers. - Studies on β-glucuronidase activity across different tumor types and stages. |

| Methodological Enhancements | - Optimization of dosage and administration routes. - Development of more sensitive and selective breath analysis sensors. - Advanced algorithms to filter out interfering VOCs. |

| Combination Diagnostics | - Integration with other diagnostic methods like imaging and liquid biopsies. - Development of multiplexed probes with different volatile reporters for various enzymes. |

| Human Metabolism and Safety | - Detailed pharmacokinetic and pharmacodynamic studies in humans. |

Translational Potential and Clinical Impact of Phenyl-β-D-glucuronide Research

The translational potential of Phenyl-β-D-glucuronide research is substantial, with the primary impact being the development of a non-invasive, rapid, and cost-effective method for early cancer screening. biorxiv.orgresearchgate.net The prospect of a simple breath test that can be performed using a handheld device could revolutionize cancer detection, making it more accessible, especially in low-resource settings. biorxiv.org This could lead to earlier diagnosis, which is known to significantly improve treatment outcomes and survival rates. biorxiv.org

The ability to speculate on tumor stage based on the level of detected phenol adds another layer to its clinical utility, potentially aiding in treatment planning and monitoring therapeutic response. biorxiv.orgresearchgate.net The minimal residual presence of Phenyl-β-D-glucuronide 24 hours after administration is a significant advantage over some conventional diagnostic agents. researchgate.net

The clinical impact extends beyond just detection. A non-invasive monitoring tool could be used to track tumor recurrence after treatment, providing a more convenient alternative to repeated imaging scans. The technology could also be adapted for self-assessment of cancer risk at home, empowering individuals to take a more proactive role in their health. biorxiv.org

The table below summarizes the potential clinical applications and impact of Phenyl-β-D-glucuronide research.

| Clinical Application | Potential Impact |

| Early Cancer Screening | - Increased accessibility and affordability of cancer detection. - Earlier diagnosis leading to improved patient outcomes. |

| Tumor Staging and Monitoring | - Non-invasive method to estimate tumor burden and track treatment response. - Convenient monitoring for cancer recurrence. |

| Pan-Cancer Detection | - A universal tool for screening a wide variety of cancers. researchgate.netdntb.gov.ua - Significant public health benefits through early detection across populations. |

| Personalized Medicine | - Potential for at-home self-assessment of cancer risk. biorxiv.org |

Q & A

Q. How is Phenyl-beta-D-glucuronide utilized as a reference standard in metabolite quantification?

this compound is widely employed in chromatographic (e.g., HPLC) and mass spectrometry studies to quantify glucuronidated metabolites in biological fluids like plasma and urine. Its structural similarity to endogenous glucuronides ensures accurate calibration and validation of analytical methods. Researchers use it to establish retention times, optimize ionization parameters, and validate recovery rates in complex matrices .

Q. What synthetic routes are commonly employed to produce high-purity this compound?

A standard synthesis involves reacting glucuronic acid with phenol in the presence of sulfuric acid, followed by purification via crystallization or chromatography. Quality control includes HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight validation .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- HPLC : To assess purity and separation efficiency.

- NMR : For stereochemical confirmation and functional group analysis.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns. These methods ensure batch-to-batch consistency, particularly for studies requiring precise quantification .

Q. What are the key considerations when selecting this compound as a substrate for beta-glucuronidase assays?

Researchers prioritize substrate specificity, solubility, and enzymatic turnover rates. This compound is favored over alternatives (e.g., phenolphthalein glucuronide) due to its higher sensitivity in colorimetric or fluorometric detection. Linearity of hydrolysis kinetics must be validated under physiological pH and temperature conditions .

Advanced Research Questions

Q. How are beta-glucuronide linkers, such as this compound, optimized for stability in antibody-drug conjugates (ADCs)?

Stability is assessed via plasma incubation studies (e.g., rat plasma half-life >80 days) and enzymatic release assays using beta-glucuronidase. Conjugates are engineered to remain inert in circulation while enabling targeted drug release in tumor microenvironments. Structural modifications, such as steric hindrance around the glucuronide moiety, enhance stability without compromising enzymatic cleavage efficiency .

Q. What methodologies are employed to study the interaction between this compound and organic anion transporters (OATPs)?

In vitro models using transfected HeLa or HEK293 cells expressing OATPs are standard. Competitive uptake assays with radiolabeled substrates (e.g., [³H]E2-17G) quantify transport affinity (Km) and inhibition constants (Ki). Charge distribution at the 17- or 3-position of the glucuronide is critical for transporter recognition .

Q. How do researchers address variability in beta-glucuronidase activity measurements using this compound?

Variability is minimized by standardizing enzyme sources (e.g., recombinant vs. tissue-derived), pre-treating samples to remove endogenous inhibitors, and incorporating internal controls like 4-methylumbelliferyl-beta-D-glucuronide. Kinetic parameters (Vmax, Km) are validated across multiple replicates to ensure reproducibility .

Q. What enzymatic strategies enhance the yield and specificity of this compound synthesis?

Immobilized uridine diphosphate-glucuronosyltransferases (UGTs) on sepharose beads improve reaction efficiency and reusability. Co-factor supplementation (e.g., UDP-glucuronic acid) and pH optimization (6.5–7.5) enhance regioselectivity, reducing byproduct formation .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound-derived compounds?

Subcutaneous xenograft models (e.g., lymphoma or renal carcinoma) are used to assess tumor-specific drug release and systemic toxicity. Pharmacokinetic parameters (Cmax, AUC) are measured via LC-MS/MS, while efficacy is evaluated through tumor volume regression and survival analysis .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.